[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with dimethoxy groups and a phenyl-tetraazolyl-sulfanyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first substituted with dimethoxy groups through a reaction with appropriate reagents.
Introduction of the Tetraazolyl Group: The phenyl-tetraazolyl group is introduced via a nucleophilic substitution reaction.
Coupling with Ethylamine: The final step involves coupling the benzyl intermediate with ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-(3,4-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Uniqueness
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dimethoxybenzyl and phenyl-tetraazolyl-sulfanyl groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21N5O2S/c1-24-16-9-8-14(12-17(16)25-2)13-19-10-11-26-18-20-21-22-23(18)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3 |
InChI Key |
WFYCFKCKGLIRRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.